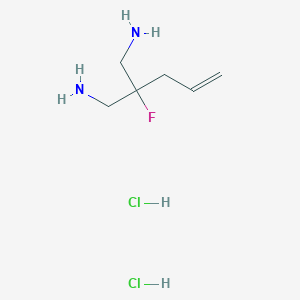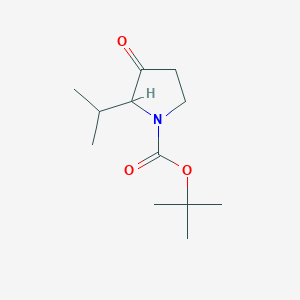
2-(Aminomethyl)-2-fluoropent-4-en-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-2-fluoropent-4-en-1-amine dihydrochloride (AMFPD) is an organic compound that has been studied for its potential applications in the medical and scientific fields. AMFPD is a white solid with a molecular formula of C5H9Cl2FN2O and a molecular weight of 192.09 g/mol. It is soluble in water and has a melting point of 129 °C. AMFPD has been used in the synthesis of various compounds, including drugs and pesticides, as well as in the treatment of some diseases.
Applications De Recherche Scientifique
Fluorine Atom Reactivity
Studies have explored the reactivity of fluorine-containing compounds, including the electrophilic amination of fluorophenols, which involves the removal of the fluorine atom under certain conditions. This reactivity is crucial for understanding the chemical behavior of fluorinated amines and their potential applications in synthesis and materials science (Bombek et al., 2004).
Optical Resolution and Stereochemistry
Research on fluorosilanes with optically active amino groups has provided insights into the synthesis of optically active silicon compounds. The study of diastereomeric interactions and epimerization at the silicon atom sheds light on stereochemical control in organosilicon chemistry, relevant to the design of chiral materials and catalysts (Kawachi et al., 1999).
Nucleophilic Addition Reactions
The nucleophilic attack on carbon-carbon double bonds by amines has been studied, providing insights into reaction mechanisms and the formation of novel compounds. Such research is fundamental to understanding the reactivity of unsaturated systems and their potential applications in organic synthesis (Leffek & Maciejewska, 1986).
Synthesis of Fluoroalkylated Compounds
The development of methods for synthesizing fluoroalkylated pyrrolidine derivatives through free radical addition reactions highlights the potential of fluorinated amines in medicinal chemistry and material science. Such synthetic strategies enable the incorporation of fluorine atoms into complex molecules, enhancing their properties and applications (Zhu et al., 2011).
Aromatic Amines Reactivity
The reactivity of aromatic and heterocyclic amines with fluorinated compounds has been explored, leading to the formation of fused pyridines, ketenimines, or enamines. This research is relevant to the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Flowers et al., 1974).
Propriétés
IUPAC Name |
2-fluoro-2-prop-2-enylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-2-3-6(7,4-8)5-9;;/h2H,1,3-5,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJVRESKOSLZBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-fluoropent-4-en-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)



![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)




![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)

![Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1484553.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide](/img/structure/B1484555.png)